molecular formula C17H20N4O2 B14053311 Netupitant ITS-4

Netupitant ITS-4

Cat. No.: B14053311
M. Wt: 312.37 g/mol
InChI Key: WNADRLNHGJPQEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Netupitant is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the formation of the core structure followed by functional group modifications . The process includes:

    Formation of the Core Structure: The initial step involves the formation of the core pyridine structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of netupitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Netupitant undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various metabolites and modified forms of netupitant, which can have different pharmacological properties .

Scientific Research Applications

Netupitant ITS-4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Netupitant is compared with other NK1 receptor antagonists, such as:

Netupitant’s uniqueness lies in its combination with palonosetron, providing a dual mechanism of action that targets both NK1 and serotonin 3 (5-HT3) receptors, making it highly effective in preventing CINV .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine

InChI

InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3

InChI Key

WNADRLNHGJPQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C

Origin of Product

United States

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